(6-Bromo-2-methoxyquinolin-3-yl)boronic acid
Overview
Description
(6-Bromo-2-methoxyquinolin-3-yl)boronic acid is an organic compound with the molecular formula C10H9BBrNO3 and a molecular weight of 281.9 g/mol . It belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other hydroxyl-containing compounds. This compound has garnered significant attention due to its diverse range of applications in various fields of research and industry.
Preparation Methods
The synthesis of (6-Bromo-2-methoxyquinolin-3-yl)boronic acid typically involves the reaction of commercially available 2-amino-3-bromopyridine with pinacol boronate ester in the presence of a palladium catalyst. The reaction conditions often include the use of solvents such as methanol and dichloromethane, and the process is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
(6-Bromo-2-methoxyquinolin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This compound acts as a coupling partner with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major products formed are biaryl compounds.
Oxidation and Reduction Reactions: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The bromine atom in the quinoline ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran .
Scientific Research Applications
(6-Bromo-2-methoxyquinolin-3-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Bromo-2-methoxyquinolin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other hydroxyl-containing compounds. This property is exploited in various applications, such as in the development of sensors and probes. The compound’s antitumor activity is believed to be related to its interaction with specific molecular targets and pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
(6-Bromo-2-methoxyquinolin-3-yl)boronic acid can be compared with other similar compounds, such as:
2-Methoxyquinoline-3-boronic acid: This compound has a similar quinoline scaffold but lacks the bromine atom, which may affect its reactivity and applications.
Other Boronic Acids: Compounds like phenylboronic acid and pinacol boronate ester share the boronic acid functional group but differ in their structural frameworks and specific applications.
Biological Activity
(6-Bromo-2-methoxyquinolin-3-yl)boronic acid is an organic compound with significant biological activity, particularly in medicinal chemistry and biochemical research. Its unique structure, characterized by a quinoline backbone with a bromine atom at the 6-position and a methoxy group at the 2-position, alongside a boronic acid functional group at the 3-position, imparts specific reactivity and biological properties that make it valuable for various applications.
- Molecular Formula : C10H9BBrNO3
- Molecular Weight : 281.9 g/mol
The compound's ability to form reversible covalent bonds with diols and other hydroxyl-containing compounds is crucial for its applications in biosensing and drug development.
The mechanism of action of this compound involves its interaction with biological molecules through reversible covalent bonding. This property allows it to serve as a probe in biochemical assays, facilitating the detection of specific biomolecules. The compound's antitumor activity is believed to result from its interaction with molecular targets involved in cell proliferation and apoptosis pathways.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation, making it a candidate for further investigation in cancer therapy.
- Antibacterial Properties : Studies suggest that it may possess efficacy against certain bacterial strains, although detailed mechanisms remain to be elucidated .
- Biosensor Development : Its ability to form reversible bonds with diols makes it useful in developing sensitive biosensors for detecting biological molecules.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Methoxyquinoline-3-boronic acid | Lacks bromine atom | Different reactivity profiles due to missing bromine |
Phenylboronic acid | Simple phenyl group | More common in industrial applications |
Pinacol boronate ester | Contains a pinacol structure | Often used in similar coupling reactions |
The structural uniqueness of this compound, combining a quinoline scaffold with a boronic acid group, enhances its reactivity and applicability compared to other boronic acids.
Case Studies and Research Findings
Recent studies have explored the compound's potential as an antitubercular agent. For instance, its analogs have been evaluated for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, demonstrating promising results in terms of potency and reduced lipophilicity compared to existing treatments like bedaquiline .
Table: Antitubercular Activity Comparison
Compound Name | MIC (MABA) (μg/mL) | Lipophilicity (cLogP) |
---|---|---|
Bedaquiline | 0.04 | 7.25 |
TBAJ-876 | 0.004 | 5.15 |
This compound | TBD | TBD |
These findings indicate that modifications to the quinoline structure can lead to significant improvements in drug efficacy and safety profiles.
Properties
IUPAC Name |
(6-bromo-2-methoxyquinolin-3-yl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BBrNO3/c1-16-10-8(11(14)15)5-6-4-7(12)2-3-9(6)13-10/h2-5,14-15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKAPPVKZFURTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC(=C2)Br)N=C1OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BBrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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